Benzyl 3-(aminomethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
Description
Benzyl 3-(aminomethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrazine core with a tetrahydro-saturated ring system. Key structural elements include:
- A benzyl ester at position 7, which may act as a prodrug moiety.
- A trifluoromethyl (CF₃) group at position 2, imparting electron-withdrawing effects and metabolic stability.
The compound’s molecular formula is C₁₆H₁₇F₃N₄O₂, with a molecular weight of 354.3 g/mol. Its partially saturated core (5H,6H,7H,8H) enhances conformational flexibility compared to fully aromatic analogs .
Properties
Molecular Formula |
C16H17F3N4O2 |
|---|---|
Molecular Weight |
354.33 g/mol |
IUPAC Name |
benzyl 3-(aminomethyl)-2-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C16H17F3N4O2/c17-16(18,19)14-12(8-20)23-7-6-22(9-13(23)21-14)15(24)25-10-11-4-2-1-3-5-11/h1-5H,6-10,20H2 |
InChI Key |
YAJIECRNVOXKMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC(=C2CN)C(F)(F)F)CN1C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(aminomethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Benzylation: The final step involves the benzylation of the carboxylate group using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(aminomethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aminomethyl or trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving imidazo[1,2-a]pyrazines.
Medicine: Potential use as a lead compound for the development of new drugs targeting specific diseases.
Industry: Applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl 3-(aminomethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the aminomethyl group may facilitate interactions with biological targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:
Key Observations:
Substituent Effects at Position 2: Trifluoromethyl (CF₃): Enhances lipophilicity and metabolic stability compared to difluoromethyl (CF₂H) or methyl (CH₃) groups .
Substituent Effects at Position 3: Aminomethyl (CH₂NH₂): Introduces a primary amine for solubility and bioactivity, contrasting with hydroxymethyl (CH₂OH) (polarity) or chloromethyl (CH₂Cl) (reactivity) .
Core Modifications :
- The tetrahydro-saturated core in the target compound improves solubility compared to fully aromatic analogs (e.g., ) .
Biological Activity
Benzyl 3-(aminomethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a synthetic compound belonging to the imidazo[1,2-a]pyrazine class. This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications. The following sections detail its synthesis, biological properties, mechanisms of action, and relevant research findings.
Molecular Structure and Characteristics
- Molecular Formula : C16H17F3N4O2
- Molecular Weight : 354.33 g/mol
- IUPAC Name : Benzyl 3-(aminomethyl)-2-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate
- InChI Key : YAJIECRNVOXKMS-UHFFFAOYSA-N
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C16H17F3N4O2 |
| Molecular Weight | 354.33 g/mol |
| IUPAC Name | Benzyl 3-(aminomethyl)-2-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
| InChI | InChI=1S/C16H17F3N4O2/c17-16(18,19)14-12(8-20)23-7-6-22(9-13(23)21-14)15(24)25-10-11-4-2-1-3-5-11/h1-5H,6-10,20H2 |
This compound is believed to interact with various biological targets including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability while the aminomethyl group facilitates binding to biological targets. This interaction can modulate enzyme activity or receptor signaling pathways leading to therapeutic effects.
Anticancer Activity
The imidazo[1,2-a]pyrazine class has been explored for anticancer properties. Compounds in this class have shown activity against various cancer cell lines through mechanisms such as kinase inhibition . The specific biological activity of this compound in cancer models remains an area for future investigation.
Synthesis and Evaluation of Related Compounds
A study focusing on the synthesis of benzimidazoles as benzamide replacements demonstrated that similar compounds could effectively bind and antagonize specific receptors (e.g., CCR2) . This indicates that modifications in the structure can lead to significant changes in biological activity.
Potential Applications in Drug Design
Given the structural characteristics of this compound and its related compounds, there is potential for development as a therapeutic agent targeting metabolic disorders or cancers. The presence of functional groups conducive to receptor binding suggests avenues for further exploration in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
